molecular formula C18H20O B8334026 1,1-Diphenyl-hex-5-en-2-ol

1,1-Diphenyl-hex-5-en-2-ol

Cat. No. B8334026
M. Wt: 252.3 g/mol
InChI Key: OECHPAGOJZOTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-hex-5-en-2-ol is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,1-diphenylhex-5-en-2-ol

InChI

InChI=1S/C18H20O/c1-2-3-14-17(19)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13,17-19H,1,3,14H2

InChI Key

OECHPAGOJZOTOX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dry three-neck, round-bottom flask fitted with a reflux condensor, air-balance drop funnel and nitrogen inlet was charged with Mg (0.11 g, 4.44 mmol) and a crystal of I2. The flask was warmed (heat gun) to volatilize the I2 under vacuum, and then was allowed to cool. Dry ethyl ether (10 ml) was added next followed by introduction of catalytic neat 4-bromo-1-butene (0.02 g). The reaction was initiated by brief warming and then the rest of total amount of bromide (0.4 g, 2.96 mmol) in dry ethyl ether (5 ml) was added dropwise over 5 minutes. The mixture was refluxed for 30 minutes and then was allowed to reach 0° C. Into the stirred Grignard reagent solution was added dropwise a solution of diphenylacetaldehyde 1 (0.64 g, 3.26 mmol) in dry ethyl ether (5 ml), and the reaction mixture was stirred for an additional 3.5 hr at room temperature. Saturated aqueous NaHCO3 was added to the reaction mixture at 0° C., the organic phase was separated and the aqueous phase was extracted with ethyl ether (3×20 ml). The combined organic phases were washed with brine and water, then dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and flash chromatography of the crude residue (SiO2, hexane/Ethyl Acetate 9:1) gave 1,1-diphenyl-hex-5-en-2-ol 8 (0.68 g, 91%) as a liquid.
[Compound]
Name
Mg
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.4 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.64 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A dry three-neck, round-bottom flask fitted with a reflux condensor, air-balance drop funnel and nitrogen inlet was charged with Mg (0.11 g, 4.44 mmol) and a crystal of 12. The flask was warmed (heat gun) to volatilize the I2 under vacuum, and then was allowed to cool. Dry ethyl ether (10 ml) was added next followed by introduction of catalytic neat 4-bromo-1-butene (0.02 g). The reaction was initiated by brief warming and then the rest of total amount of bromide (0.4 g, 2.96 mmol) in dry ethyl ether (5 ml) was added dropwise over 5 minutes. The mixture was refluxed for 30 minutes and then was allowed to reach 0° C. Into the stirred Grignard reagent solution was added dropwise a solution of diphenylacetaldehyde 1 (0.64 g, 3.26 mmol) in dry ethyl ether (5 ml), and the reaction mixture was stirred for an additional 3.5 hr at room temperature. Saturated aqueous NaHCO3 was added to the reaction mixture at 0° C., the organic phase was separated and the aqueous phase was extracted with ethyl ether (3×20 ml). The combined organic phases were washed with brine and water, then dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and flash chromatography of the crude residue (SiO2, hexane/Ethyl Acetate 9:1) gave 1,1-diphenyl-hex-5-en-2-ol 8 (0.68 g, 91%) as a liquid.
[Compound]
Name
Mg
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.4 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.64 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.